molecular formula C7H16BrNO3 B13039161 7-(Aminooxy)heptanoic acid hydrobromide CAS No. 1049730-04-2

7-(Aminooxy)heptanoic acid hydrobromide

Cat. No.: B13039161
CAS No.: 1049730-04-2
M. Wt: 242.11 g/mol
InChI Key: XIXZRMOEDUAVBU-UHFFFAOYSA-N
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Description

7-(Aminooxy)heptanoic acid hydrobromide is a hydrobromide salt derivative of 7-(aminooxy)heptanoic acid, characterized by a seven-carbon aliphatic chain with an aminooxy (-ONH₂) group at the terminal position and a carboxylic acid (-COOH) group at the opposite end. The hydrobromide salt enhances its stability and solubility in polar solvents, making it suitable for applications in organic synthesis, pharmaceutical intermediates, or biochemical studies .

Properties

CAS No.

1049730-04-2

Molecular Formula

C7H16BrNO3

Molecular Weight

242.11 g/mol

IUPAC Name

7-aminooxyheptanoic acid;hydrobromide

InChI

InChI=1S/C7H15NO3.BrH/c8-11-6-4-2-1-3-5-7(9)10;/h1-6,8H2,(H,9,10);1H

InChI Key

XIXZRMOEDUAVBU-UHFFFAOYSA-N

Canonical SMILES

C(CCCON)CCC(=O)O.Br

Origin of Product

United States

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis generally proceeds via modification of heptanoic acid or its derivatives to introduce the aminooxy group, followed by conversion to the hydrobromide salt. The key steps include:

  • Protection and activation of the carboxylic acid functionality.
  • Introduction of the aminooxy group through nucleophilic substitution or reductive amination.
  • Salt formation with hydrobromic acid to yield the hydrobromide salt.

Detailed Synthetic Routes

Aminooxy Group Introduction
  • Starting from heptanoic acid , the carboxyl group is typically activated by conversion to an acid chloride using reagents such as thionyl chloride or oxalyl chloride.
  • The aminooxy group can be introduced by reacting the acid chloride with hydroxylamine derivatives or protected aminooxy intermediates.
  • Alternatively, organozinc chemistry has been employed in related peptidomimetic syntheses, where organozinc reagents derived from halogenated precursors couple with acid chlorides to form aminooxy-functionalized products.
Protection and Deprotection Steps
  • Hydroxy and amino groups are often protected during synthesis to prevent side reactions. Common protecting groups include acyl or ester types such as acetyl or benzoyl derivatives.
  • Deprotection is achieved under mild acidic or basic conditions, often using reagents like barium hydroxide for acid groups and HF-pyridine for alcohols.
Salt Formation
  • The free aminooxyheptanoic acid is converted to its hydrobromide salt by treatment with hydrobromic acid, which improves compound stability and handling.
  • This step is typically performed by dissolving the free base in an appropriate solvent and adding hydrobromic acid under controlled conditions to precipitate the hydrobromide salt.

Representative Reaction Scheme

Step Reagents/Conditions Description Yield/Notes
1 Heptanoic acid + SOCl2 Conversion to heptanoyl chloride High yield, moisture-free conditions
2 Heptanoyl chloride + NH2OH derivative Introduction of aminooxy group Controlled temperature (0°C to RT)
3 Protection of aminooxy group (optional) Use of acyl protecting groups Protects from side reactions
4 Deprotection Mild acid/base treatment Restores free aminooxy group
5 Treatment with HBr Formation of hydrobromide salt Precipitation of stable salt

Research Findings and Optimization

  • Organozinc Methodology: Patented methods describe the use of organozinc intermediates for coupling aminooxy-containing monomers to acid chlorides, facilitating efficient synthesis of peptidomimetics including 7-(aminooxy)heptanoic acid derivatives. This approach allows for precise control over stereochemistry and functional group placement.

  • Catalytic Hydrogenation: Reduction of cyano precursors to aminooxy derivatives via catalytic hydrogenation (Raney nickel catalyst) under ammonia atmosphere has been reported, providing high purity aminooxy acids.

  • Protection Strategies: Use of acyl protecting groups such as trifluoroacetyl or chloroacetyl on hydroxyl moieties enhances selectivity and yield during multi-step synthesis, preventing side reactions and decomposition.

  • Reaction Conditions: Temperature control (0°C to room temperature), inert atmosphere (argon or nitrogen), and anhydrous solvents are critical for high yield and purity.

Summary Table of Preparation Methods

Methodology Key Features Advantages Limitations References
Organozinc Coupling Use of organozinc reagents with acid chlorides High stereochemical control, modular synthesis Requires moisture-free conditions
Acid Chloride + Hydroxylamine Direct substitution of acid chloride with aminooxy group Straightforward, scalable Sensitive to moisture, side reactions possible
Catalytic Hydrogenation Reduction of cyano precursors to aminooxy acids High purity, mild conditions Requires specialized catalysts
Protection/Deprotection Use of acyl protecting groups Improves selectivity and yield Additional synthetic steps
Salt Formation with HBr Conversion to hydrobromide salt Enhances stability and solubility Requires careful acid handling

Chemical Reactions Analysis

Types of Reactions

7-(Aminooxy)heptanoic acid hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary but often involve controlled temperatures and pH levels to optimize yields .

Major Products

The major products formed from these reactions include oximes, amines, and substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

Chemical Properties and Structure

7-(Aminooxy)heptanoic acid hydrobromide is characterized by its unique structure, which includes an aminooxy functional group attached to a seven-carbon chain. This structure allows it to participate in various chemical reactions, making it useful in synthetic chemistry and biological applications.

Applications in Bioconjugation

Bioconjugation is a critical area where this compound finds its utility:

  • Linker for Biomolecules : The aminooxy group can form stable bonds with carbonyl-containing compounds, making it an effective linker for attaching biomolecules such as proteins, peptides, and nucleic acids. This property is particularly beneficial in the development of targeted drug delivery systems and diagnostic agents.
  • Modification of Peptides : The compound can be used to modify peptides to enhance their stability and bioactivity. For instance, incorporating 7-(Aminooxy)heptanoic acid into peptide structures has been shown to improve resistance to enzymatic degradation, thereby prolonging their therapeutic effects.

Drug Development

In drug development, this compound serves several important roles:

  • Prodrug Formation : The compound can be utilized to create prodrugs that release active pharmaceutical ingredients upon metabolic conversion. This strategy can improve the solubility and absorption of poorly soluble drugs.
  • Antibody-Drug Conjugates (ADCs) : Its ability to conjugate with antibodies allows for the creation of ADCs, which can deliver cytotoxic agents directly to cancer cells, minimizing systemic toxicity and enhancing therapeutic efficacy.

Case Study 1: Peptide Modification for Diabetes Treatment

In a study focusing on diabetes treatment, researchers incorporated 7-(Aminooxy)heptanoic acid into glucagon-like peptide-1 (GLP-1) analogs. This modification resulted in peptides with enhanced stability against dipeptidyl peptidase IV degradation, leading to prolonged glucose-lowering effects in diabetic models. The modified peptides demonstrated improved pharmacokinetic profiles compared to their unmodified counterparts.

Case Study 2: Antibody-Drug Conjugates

Another study explored the use of 7-(Aminooxy)heptanoic acid in the synthesis of ADCs targeting breast cancer cells. The conjugates were designed to deliver cytotoxic agents selectively to tumor cells while sparing healthy tissues. In vitro assays showed that these ADCs exhibited significantly higher cytotoxicity against cancer cells compared to free drugs.

Data Tables

Application AreaSpecific UseOutcome/Benefit
BioconjugationLinker for biomoleculesEnhanced stability and targeted delivery
Drug DevelopmentProdrug formationImproved solubility and absorption
Antibody-Drug ConjugatesTargeted delivery of cytotoxic agentsReduced systemic toxicity
Peptide ModificationStability enhancement in GLP-1 analogsProlonged therapeutic effects

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with 7-(aminooxy)heptanoic acid hydrobromide, enabling comparative analysis of their properties and applications:

7-Aminoheptanoic Acid

  • Structure: Features a seven-carbon chain with a terminal amino (-NH₂) group and a carboxylic acid group.
  • Key Properties: Molecular Formula: C₇H₁₅NO₂ Molecular Weight: 145.20 g/mol Solubility: Polar solvents (e.g., water, ethanol) due to ionic interactions. Applications: Precursor for peptide synthesis and polyamide production.
  • Distinction: Lacks the aminooxy (-ONH₂) group, reducing its reactivity in oxime formation compared to this compound .

7-Amino-N-hydroxyheptanamide

  • Structure: A seven-carbon chain with an amino group (-NH₂), a hydroxylamine (-NHOH) group, and an amide (-CONH₂) terminus.
  • Key Properties :
    • Molecular Formula : C₇H₁₆N₂O₂
    • Molecular Weight : 160.21 g/mol
    • Functional Groups : Hydroxylamine and amide groups enhance metal-chelating properties.
  • Applications: Potential use in metalloenzyme inhibition or radiopharmaceuticals (e.g., PET imaging agents) .
  • Distinction : The amide group replaces the carboxylic acid, altering solubility and biological activity.

7-Oxo-7-(phenylamino)heptanoic Acid

  • Structure: A seven-carbon chain with a ketone (C=O) and a phenylamino (-NHC₆H₅) group.
  • Key Properties: Molecular Formula: C₁₃H₁₇NO₃ Molecular Weight: 235.28 g/mol Reactivity: The ketone group facilitates nucleophilic additions, while the phenylamino group enables aromatic interactions.
  • Applications : Intermediate in synthesizing histone deacetylase (HDAC) inhibitors for cancer therapy .
  • Distinction: The ketone and aromatic substituents confer distinct electronic properties compared to the aminooxy group.

Tianeptine Oxalate

  • Structure: A heptanoic acid derivative with a dibenzothiazepine ring and sulfone groups.
  • Key Properties :
    • Molecular Formula : C₂₁H₂₅ClN₂O₆S
    • Molecular Weight : 493.95 g/mol
    • Function : Antidepressant with neuroprotective effects via glutamate modulation.
  • Applications : Clinically used for major depressive disorder .
  • Distinction: The complex heterocyclic structure and sulfone groups differentiate its pharmacokinetics from simpler heptanoic acid derivatives.

Biological Activity

Overview

7-(Aminooxy)heptanoic acid hydrobromide is a compound that plays a significant role in biological research, particularly in the context of targeted protein degradation through the ubiquitin-proteasome system. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C7H15BrN2O3
  • Molecular Weight : 239.11 g/mol
  • Appearance : White to almost white crystalline powder
  • Solubility : Soluble in water

This compound functions primarily as a linker in PROTAC (PROteolysis TArgeting Chimeras) technology. This compound facilitates the selective degradation of target proteins by:

  • Binding to E3 Ubiquitin Ligase : It forms a complex with the E3 ligase and the target protein.
  • Promoting Ubiquitination : The compound enables the ubiquitination of the target protein, marking it for degradation by the proteasome.
  • Influencing Cellular Processes : By degrading specific proteins, it modulates various cellular functions, including signaling pathways and metabolic processes .

Cellular Effects

The compound influences several cellular processes:

  • Cell Signaling Pathways : Alters pathways related to apoptosis, autophagy, and cell cycle regulation.
  • Gene Expression : Modulates transcription factors involved in various biological responses.
  • Metabolic Pathways : Interacts with enzymes that govern metabolic processes, enhancing or inhibiting their activities depending on the context.

Dosage Effects

Research indicates that dosage significantly affects the compound's efficacy:

  • Low Doses : Promote effective protein degradation with minimal side effects.
  • High Doses : May lead to cytotoxicity or unintended effects on non-target proteins .

Study 1: Targeted Protein Degradation

In a study assessing the efficacy of this compound as a PROTAC linker, researchers demonstrated its ability to selectively degrade oncogenic proteins in cancer cell lines. The results showed a significant reduction in protein levels correlating with decreased cell viability, suggesting potential therapeutic applications in oncology .

Study 2: In Vivo Applications

Another investigation focused on the pharmacokinetics and biodistribution of this compound in animal models. It was found that following administration, the compound exhibited rapid distribution to major organs with a half-life suitable for therapeutic interventions. Importantly, its metabolic profile indicated stability under physiological conditions, which is crucial for clinical applications .

StudyObjectiveKey Findings
Study 1Assess PROTAC efficacySignificant reduction in target protein levels; decreased cell viability
Study 2Evaluate pharmacokineticsRapid organ distribution; stable metabolic profile

Comparison with Similar Compounds

This compound is often compared with other aminooxy derivatives:

CompoundMechanismUnique Features
6-Aminooxyhexanoic AcidPROTAC linkerShorter alkyl chain; less effective in certain applications
Aminocaproic AcidEnzyme inhibitorPrimarily used for bleeding disorders; lacks PROTAC functionality

The unique aspect of this compound lies in its specific application as a PROTAC linker, enabling targeted degradation that is not common among similar compounds .

Q & A

Q. What computational methods predict the compound’s reactivity in biological systems?

  • Methodological Answer :
  • Perform DFT calculations (B3LYP/6-31G*) to model nucleophilic attack on the aminooxy group .
  • Simulate metabolic pathways using in silico tools (e.g., Meteor Nexus) to identify potential metabolites .

Q. How to design controlled release formulations using this compound?

  • Methodological Answer :
  • Develop nanoparticle conjugates : Encapsulate via solvent evaporation (PLGA polymer, 1:5 drug:polymer ratio) .
  • Characterize release kinetics in simulated physiological fluids (PBS, pH 7.4) using dialysis membranes .

Q. What in vitro assays validate the compound’s bioactivity without interference from degradation products?

  • Methodological Answer :
  • Use LC-MS/MS to quantify intact compound in cell lysates post-treatment .
  • Include negative controls (degraded compound) to isolate bioactivity signals .

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